molecular formula C5H4FN3O3 B1450020 Unii-TX0QD8NI6C CAS No. 1492021-29-0

Unii-TX0QD8NI6C

Cat. No.: B1450020
CAS No.: 1492021-29-0
M. Wt: 173.1 g/mol
InChI Key: FVRTYBLZQIYKRB-UHFFFAOYSA-N
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Description

Unii-TX0QD8NI6C, also known as 5-hydroxy-favipiravir, is a chemical compound identified through the Unique Ingredient Identifier (UNII) system. This compound is a derivative of favipiravir, an antiviral medication primarily used to treat influenza. The unique molecular structure and properties of this compound distinguish it from other known compounds, making it a subject of interest in various scientific research fields .

Preparation Methods

The synthesis of Unii-TX0QD8NI6C involves several steps, starting with the preparation of favipiravir. Favipiravir is synthesized through a multi-step process that includes the reaction of 3-aminopyrazine-2-carboxamide with various reagents to introduce the hydroxyl group at the 5-position. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure

Chemical Reactions Analysis

Unii-TX0QD8NI6C undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position can be oxidized to form various oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form reduced derivatives.

    Substitution: The fluorine atom in the structure can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Unii-TX0QD8NI6C has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Unii-TX0QD8NI6C involves its interaction with viral RNA polymerase. The compound inhibits the activity of the enzyme, thereby preventing the replication of viral RNA. This mechanism is similar to that of favipiravir, but the presence of the hydroxyl group at the 5-position may enhance its binding affinity and efficacy. The molecular targets and pathways involved include the viral RNA-dependent RNA polymerase and associated replication complexes .

Comparison with Similar Compounds

Unii-TX0QD8NI6C can be compared with other similar compounds, such as:

    Favipiravir: The parent compound from which this compound is derived. Favipiravir lacks the hydroxyl group at the 5-position.

    Ribavirin: Another antiviral compound with a similar mechanism of action but different molecular structure.

    Remdesivir: An antiviral compound used to treat COVID-19, with a different chemical structure and mechanism of action.

The uniqueness of this compound lies in its specific structural modifications, which may confer enhanced antiviral activity and specificity .

Properties

IUPAC Name

5-fluoro-2-hydroxy-6-oxo-1H-pyrazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FN3O3/c6-2-5(12)9-4(11)1(8-2)3(7)10/h(H2,7,10)(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRTYBLZQIYKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)C(=N1)F)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1492021-29-0
Record name 2-Pyrazinecarboxamide, 6-fluoro-3,4-dihydro-5-hydroxy-3-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1492021290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-HYDROXY-FAVIPIRAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX0QD8NI6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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